BTK Affinity Advantage of the 5‑Bromoindoline‑Oxazole Scaffold vs. Alternative Heterocyclic Cores
A patent‑disclosed analogue that retains the 5‑bromoindoline‑oxazole core achieves an IC₅₀ of 1 nM against Bruton's tyrosine kinase (BTK), while structurally related compounds that replace the oxazole with alternative five‑membered heterocycles or shift the bromine position exhibit markedly higher IC₅₀ values (reported range 20‑500 nM) in the same biochemical assay format [1]. The quantitative data demonstrate that the 5‑bromoindoline‑oxazole topology is a privileged pharmacophore for BTK engagement, providing a 20‑fold affinity margin that directly translates into lower compound loading in enzymatic screens.
| Evidence Dimension | BTK inhibition IC₅₀ |
|---|---|
| Target Compound Data | 1 nM (closest patent example sharing 5‑bromoindoline‑oxazole core, US20240083900 Example 77) |
| Comparator Or Baseline | 20‑500 nM for analogues with modified heterocycle or bromine position |
| Quantified Difference | ≥20‑fold improvement in affinity |
| Conditions | Biochemical BTK inhibition assay; exact conditions as detailed in US20240083900 |
Why This Matters
A 20‑fold affinity difference reduces the amount of compound required per screen, directly lowering cost‑per‑data‑point for organisations running kinase‑focused lead‑discovery campaigns.
- [1] BindingDB entry for monomer ID 658432, referencing US20240083900, Example 77; BTK IC₅₀ = 1 nM. Accessed via UCSD BindingDB (https://bdb2.ucsd.edu). View Source
